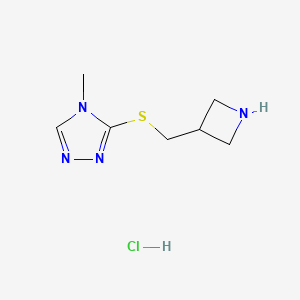

3-((azetidin-3-ylmethyl)thio)-4-methyl-4H-1,2,4-triazole hydrochloride

CAS No.: 1864054-31-8

Cat. No.: VC2957853

Molecular Formula: C7H13ClN4S

Molecular Weight: 220.72 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1864054-31-8 |

|---|---|

| Molecular Formula | C7H13ClN4S |

| Molecular Weight | 220.72 g/mol |

| IUPAC Name | 3-(azetidin-3-ylmethylsulfanyl)-4-methyl-1,2,4-triazole;hydrochloride |

| Standard InChI | InChI=1S/C7H12N4S.ClH/c1-11-5-9-10-7(11)12-4-6-2-8-3-6;/h5-6,8H,2-4H2,1H3;1H |

| Standard InChI Key | BIOULQKYLNNRKZ-UHFFFAOYSA-N |

| SMILES | CN1C=NN=C1SCC2CNC2.Cl |

| Canonical SMILES | CN1C=NN=C1SCC2CNC2.Cl |

Introduction

Chemical Structure and Properties

Chemical Identity

The compound 3-((azetidin-3-ylmethyl)thio)-4-methyl-4H-1,2,4-triazole hydrochloride is characterized by several key identifiers that establish its unique chemical identity:

| Parameter | Value |

|---|---|

| Chemical Name | 3-((Azetidin-3-ylmethyl)thio)-4-methyl-4H-1,2,4-triazole hydrochloride |

| CAS Registry Number | 1864054-31-8 |

| Molecular Formula | C₇H₁₃ClN₄S |

| Molecular Weight | 220.72 g/mol |

| InChIKey | BIOULQKYLNNRKZ-UHFFFAOYSA-N |

The compound contains a 1,2,4-triazole heterocyclic ring system with three nitrogen atoms at positions 1, 2, and 4. The N-4 position is substituted with a methyl group, while the C-3 position connects to the sulfur atom of a thioether linkage. This sulfur atom further connects to a methylene group (CH₂) that bridges to the azetidine ring system at the 3-position. The entire structure exists as a hydrochloride salt, which affects its solubility and chemical behavior .

Physical Properties

Although comprehensive physical characterization data for this specific compound is limited in the available literature, several properties can be inferred based on its structure and chemical composition:

| Property | Description/Value |

|---|---|

| Appearance | Crystalline solid (typical for hydrochloride salts) |

| Solubility | Likely soluble in polar solvents (water, alcohols); less soluble in non-polar solvents |

| Stability | Moderately stable under standard conditions; sensitive to strong oxidizing agents |

| Purity | Commercial samples available at 95-98% purity |

The hydrochloride salt form typically enhances water solubility compared to the free base form, making it potentially more suitable for certain pharmaceutical applications and biological studies .

Structural Features and Chemical Classification

Key Structural Elements

The molecule contains several significant structural features that influence its chemical properties and potential biological activities:

-

1,2,4-Triazole Core: A five-membered aromatic heterocycle containing three nitrogen atoms that contributes to the compound's ability to participate in hydrogen bonding and other biological interactions .

-

N-4 Methyl Substitution: The methyl group at position N-4 affects the electronic distribution within the triazole ring and may influence the compound's lipophilicity and receptor interactions.

-

Thioether Linkage: The sulfur-containing bridge provides a flexible connection and serves as a potential site for metabolism or chemical modification.

-

Azetidine Ring: This four-membered nitrogen-containing heterocycle introduces conformational constraints and may enhance binding to specific biological targets.

-

Hydrochloride Salt Form: The protonated form affects the compound's solubility profile, stability, and bioavailability .

Classification Within Triazole Family

The compound belongs to the broader family of 1,2,4-triazole derivatives, which have been extensively studied for their diverse pharmacological activities. Specifically, it falls within the category of 3-thio-substituted 4-methyl-4H-1,2,4-triazoles. The presence of both the triazole and azetidine moieties places it at the intersection of two pharmacologically relevant heterocyclic systems .

Chemical Synthesis Pathways

Thioether Formation from 4-Methyl-4H-1,2,4-triazole-3-thiol

One likely synthetic pathway involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with an appropriate azetidine-containing alkylating agent:

-

Starting with 4-methyl-4H-1,2,4-triazole-3-thiol (available commercially)

-

Reaction with a suitably protected azetidin-3-ylmethyl halide under basic conditions

-

Deprotection of the azetidine nitrogen (if protected)

-

Conversion to the hydrochloride salt using HCl in an appropriate solvent

This approach leverages the nucleophilic character of the thiol group in 4-methyl-4H-1,2,4-triazole-3-thiol to form the thioether linkage .

Triazole Ring Formation

An alternative approach might involve forming the triazole ring with the thioether already in place:

-

Starting with an appropriate hydrazine derivative

-

Cyclization with carbon disulfide or a similar reagent to form a thiol-containing intermediate

-

Alkylation of the thiol with an azetidine-containing precursor

Relevant Synthetic Methods for Related Compounds

The literature describes several methods for synthesizing related 1,2,4-triazole derivatives that may be adaptable for this compound:

-

From Acylhydrazides: Acid-catalyzed reduction of acylhydrazides with S-methyl-isothioureas in tetrahydrofuran at reflux temperature produces 1,2,4-triazoles with various substitution patterns .

-

Using Hydrazines: Reactions involving hydrazines as starting materials represent a common approach to 1,2,4-triazole synthesis. For example, the reaction of hydrazines with carbon disulfide followed by cyclization can yield 3-thio-1,2,4-triazoles .

-

Microwave-Assisted Synthesis: Triflic anhydride organization followed by microwave-induced cyclodehydration of secondary amides and acylhydrazines can afford substituted 1,2,4-triazoles under milder conditions .

-

Electrochemical Approaches: Novel electrochemical methods have been developed for synthesizing 1-aryl and 1,5-disubstituted 1,2,4-triazoles, which might be adapted for the target compound .

Chemical Reactivity and Properties

Reactive Centers

The compound contains several potential reactive centers that influence its chemical behavior:

| Potential Activity | Structural Basis | Related Compounds |

|---|---|---|

| Antimicrobial | 1,2,4-triazole core | Various 1,2,4-triazole derivatives show activity against gram-positive and gram-negative bacteria |

| Antifungal | Thio-substituted triazole | Similar to commercial antifungals containing triazole rings |

| Antimalarial | Nitrogen-rich heterocycle | 1,2,4-triazole derivatives have shown potential as DHFR inhibitors |

| Anti-inflammatory | Heterocyclic scaffold | Various triazole derivatives exhibit anti-inflammatory properties |

| Anticonvulsant | Combined azetidine-triazole | Both moieties have been implicated in compounds with neurological activities |

The specific influence of the azetidine ring connected through a methylthio linker likely modifies the biological properties compared to simpler triazole derivatives .

Research Significance

The compound's unique structural features make it valuable for various research applications:

-

Structure-Activity Relationship Studies: Comparison with related compounds lacking the methylthio linker or with different substitution patterns on the triazole ring.

-

Pharmacological Probes: Potential utility as a chemical tool for investigating specific biological pathways or targets.

-

Synthetic Intermediate: Possible role as a building block for more complex heterocyclic compounds with enhanced biological activities.

-

Medicinal Chemistry Development: Serves as a lead compound for further structural modifications to optimize pharmacological properties .

Comparison with Related Compounds

Structural Analogues

Several structurally related compounds provide context for understanding the properties of 3-((azetidin-3-ylmethyl)thio)-4-methyl-4H-1,2,4-triazole hydrochloride:

| Compound | Key Structural Difference | CAS Number | Molecular Weight |

|---|---|---|---|

| 3-(Azetidin-3-ylthio)-4-methyl-4H-1,2,4-triazole | Lacks methylene bridge between azetidine and sulfur | 62786326 | 170.24 g/mol |

| 3-Azetidin-3-yl-4-methyl-4H-1,2,4-triazole dihydrochloride | Direct bond between azetidine and triazole; no sulfur | 1992996-05-0 | 211.09 g/mol |

| 4-Methyl-4H-1,2,4-triazole-3-thiol | Lacks azetidine component | 24854-43-1 | 115.16 g/mol |

| 3-(Azetidin-3-yl)-4-ethyl-4H-1,2,4-triazole | Ethyl instead of methyl at N-4; direct C-C bond to azetidine | Not specified | ~152 g/mol |

These structural variations likely influence properties such as lipophilicity, hydrogen bonding capacity, metabolic stability, and biological target specificity .

Future Research Directions

Synthetic Optimization

Future research could focus on improving synthetic routes to 3-((azetidin-3-ylmethyl)thio)-4-methyl-4H-1,2,4-triazole hydrochloride, particularly:

-

Developing more efficient one-pot synthesis methods

-

Exploring green chemistry approaches with reduced environmental impact

-

Scaling up production methods for more economical synthesis

-

Investigating stereoselective synthesis if the azetidine center is chiral

Biological Evaluation

Comprehensive pharmacological screening would provide valuable insights into this compound's potential applications:

-

Antimicrobial activity assessment against a panel of bacterial and fungal pathogens

-

Enzyme inhibition studies, particularly focusing on targets relevant to 1,2,4-triazole compounds

-

Structure-activity relationship studies comparing activity with structurally related analogues

-

Detailed toxicological evaluation to establish safety profiles

Physical Characterization

More detailed physical and spectroscopic characterization would enhance understanding of this compound:

-

Crystal structure determination

-

Comprehensive NMR studies

-

Mass spectrometry fragmentation patterns

-

Thermal analysis and stability studies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume